molecular formula C17H21N3O4S2 B3007923 methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1235152-50-7

methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B3007923
CAS RN: 1235152-50-7
M. Wt: 395.49
InChI Key: WGFCQHHOKNLIRR-UHFFFAOYSA-N
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Description

Methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can tailor its properties to target specific diseases or biological pathways .

Anticancer Activity

Studies have investigated the compound’s impact on cancer cells. Preliminary results suggest that it may exhibit antiproliferative effects against various cancer cell lines, including lung, breast, colon, prostate, and liver cancer cells. Further research is needed to understand its mechanism of action and optimize its efficacy .

Catalysis and Synthetic Applications

“Methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” has been employed as a catalyst in synthetic reactions. For instance, it plays a role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines. The mild and metal-free conditions make this method attractive for organic synthesis .

N-Heterocycle Synthesis

Researchers have explored the compound’s utility in constructing N-heterocycles. It can be converted into N-(pyridin-2-yl)imidates, which serve as versatile intermediates for various heterocyclic structures. For example, it facilitates the synthesis of pyrimidines and imidazoles, which have applications in medicinal chemistry .

Antitubercular Agents

Derivatives of the compound, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been evaluated for their in vitro antitubercular activity. Researchers investigate their potential as new agents against Mycobacterium tuberculosis and Mycobacterium bovis .

Computational ADME Analysis

The compound’s ADME (absorption, distribution, metabolism, and excretion) characteristics have been analyzed computationally. Understanding these properties is crucial for drug development. Researchers use tools like SwissADME and ADMETlab to identify safe and promising drug candidates early in the process .

properties

IUPAC Name

methyl 3-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-17(21)16-14(7-11-25-16)26(22,23)19-12-13-5-9-20(10-6-13)15-4-2-3-8-18-15/h2-4,7-8,11,13,19H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCQHHOKNLIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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